(3-Methoxypropyl)(methyl)amine
Description
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control. stackexchange.comwikipedia.org This method typically involves the reaction of 3-methoxypropionaldehyde with methylamine (B109427). The process begins with the condensation of the aldehyde and the primary amine to form an intermediate imine (or more accurately, an iminium ion under acidic conditions). This intermediate is then reduced in the same pot to yield the final secondary amine, (3-Methoxypropyl)(methyl)amine. wikipedia.orglu.se
A key advantage of this one-pot method is that it avoids the over-alkylation that can plague other methods, such as direct alkylation with alkyl halides. stackexchange.com Various reducing agents can be employed, with sodium borohydride (B1222165) derivatives being particularly common. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred because they are mild enough not to reduce the initial aldehyde, targeting the imine intermediate instead. stackexchange.commasterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org
N-Alkylation of 3-Methoxypropylamine (B165612)
An alternative route is the N-alkylation of the primary amine, 3-methoxypropylamine, with a methylating agent. solubilityofthings.com This classic nucleophilic substitution reaction involves the amine acting as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. evitachem.com
A significant challenge in this approach is controlling the degree of alkylation. The primary amine can be methylated once to form the desired secondary amine, but this product is also nucleophilic and can react further to produce the tertiary amine, (3-methoxypropyl)dimethylamine, as an undesired by-product. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the secondary amine.
Catalytic Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and sustainability. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a powerful strategy for the N-alkylation of amines using alcohols as the alkylating agent. nih.gov In this approach, a catalyst, often based on transition metals like palladium, ruthenium, or cobalt, temporarily oxidizes an alcohol (e.g., methanol) to an aldehyde in situ. nih.govchemrxiv.org This aldehyde then undergoes reductive amination with the primary amine (3-methoxypropylamine). The hydrogen that was "borrowed" from the alcohol is then used by the catalyst to reduce the intermediate imine, regenerating the catalyst and forming water as the only by-product. nih.govchemrxiv.org This method is highly atom-efficient and environmentally friendly compared to traditional alkylation with halides. nih.govorganic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELPNLGHMWKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502056 | |
| Record name | 3-Methoxy-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-03-8 | |
| Record name | 3-Methoxy-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxypropyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Studies of Formation Reactions
Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The formation of (3-Methoxypropyl)(methyl)amine via reductive amination is a well-studied process.
The reaction proceeds in two main stages:
Imine/Iminium Ion Formation: The process starts with the nucleophilic attack of the amine (methylamine) on the carbonyl carbon of 3-methoxypropionaldehyde. This forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, allowing for the elimination of a water molecule to form a Schiff base, or imine. This step is reversible. wikipedia.org
Reduction: The formed imine is then reduced to the final amine. When using hydride reagents like NaBH₃CN, the hydride attacks the electrophilic carbon of the imine C=N double bond. masterorganicchemistry.com In catalytic hydrogenation, both the imine and hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, or Ni), where the hydrogenation occurs. tandfonline.com
Catalytic "borrowing hydrogen" mechanisms are more complex. They involve a reversible cascade where the catalyst first dehydrogenates the alcohol to an aldehyde. acs.org This is followed by condensation with the amine to form the imine, which is then hydrogenated by the catalyst using the stored hydrogen. nih.govacs.org Mechanistic studies using nickel-ruthenium catalysts have shown that this cascade is reversible and that the presence of water can shift the equilibrium, potentially lowering the final product yield. acs.org
Strategies for Yield Enhancement and By Product Minimization
Optimizing the synthesis of (3-Methoxypropyl)(methyl)amine focuses on maximizing the yield of the desired secondary amine while minimizing the formation of by-products, primarily the tertiary amine from over-alkylation.
Key Optimization Strategies:
Choice of Reagents: In reductive amination, using mild, selective reducing agents like NaBH(OAc)₃ is critical. stackexchange.commasterorganicchemistry.com These reagents reduce imines much faster than aldehydes, preventing the formation of 3-methoxypropanol as a by-product. lu.se
Reaction Conditions: Precise control over temperature, pressure, and solvent is essential. For instance, in catalytic N-alkylation of anilines, low-polarity solvents like THF have been shown to give higher yields. organic-chemistry.org Continuous flow reactors offer enhanced control over these parameters compared to batch processes, leading to improved efficiency and reduced by-product formation. researchgate.net
Catalyst Selection: In catalytic routes, the choice of catalyst is paramount. Heterogeneous catalysts, such as palladium on charcoal (Pd/C) or reusable nickel-ruthenium catalysts, offer high selectivity for mono-N-alkylation and are easily separated from the reaction mixture, simplifying purification. organic-chemistry.orgacs.org
Stoichiometry: Carefully controlling the molar ratio of the reactants is crucial, especially in direct N-alkylation, to disfavor the second alkylation step that leads to tertiary amines.
Table 1: Comparison of Synthetic Strategies for Yield and By-product Control
| Strategy | Primary Reactants | Key Reagents/Catalysts | Primary By-products | Control Measures |
|---|---|---|---|---|
| Reductive Amination | 3-Methoxypropionaldehyde, Methylamine (B109427) | NaBH(OAc)₃, NaBH₃CN | 3-Methoxypropanol | Use of imine-selective reducing agents. stackexchange.commasterorganicchemistry.com |
| Direct N-Alkylation | 3-Methoxypropylamine (B165612), Methyl Halide | Base (e.g., K₂CO₃) | (3-Methoxypropyl)dimethylamine | Control of stoichiometry, temperature. evitachem.com |
| Catalytic N-Alkylation | 3-Methoxypropylamine, Methanol (B129727) | Ni/Ru, Pd/C, Co-nanoparticles | Water | Catalyst design, use of "borrowing hydrogen" method. nih.govacs.org |
Applications in Advanced Materials Science and Engineering
Corrosion Inhibition in Metal Systems
MOPA is recognized primarily as a corrosion inhibitor, especially in aqueous and steam condensate systems. atamanchemicals.comatamankimya.comatamankimya.com It functions by forming a protective film on metal surfaces, mitigating the corrosive effects of aggressive substances like carbon dioxide. smolecule.com Organic inhibitors, particularly those from amine families, are widely used due to the presence of heteroatoms like nitrogen and oxygen, which facilitate strong adsorption onto the metal surface. researchgate.net
The effectiveness of a corrosion inhibitor is fundamentally linked to its adsorption on the metal surface. For MOPA, studies on its interaction with X80 steel in saline solutions have shown that the adsorption process follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface.
The adsorption of MOPA is a spontaneous process, characterized by negative values of the Gibbs free energy of adsorption (ΔG°ads). These values suggest a stable and protective layer is formed. The mechanism is believed to be primarily physical adsorption (physisorption), which involves electrostatic interactions between the inhibitor molecules and the charged metal surface. researchgate.net
The performance of MOPA as a corrosion inhibitor is highly dependent on environmental conditions such as its concentration, the system's temperature, and the pH of the solution.
Concentration: The inhibition efficiency of MOPA increases as its concentration in the corrosive medium increases. researchgate.net A higher concentration leads to greater surface coverage on the metal, providing enhanced protection.
Temperature: An increase in temperature generally has an adverse effect on the inhibition efficiency of MOPA. researchgate.net Higher temperatures can increase the rate of corrosion and may lead to the desorption of the inhibitor from the metal surface.
pH: The efficiency of MOPA as an inhibitor is shown to increase with a higher pH of the solution. researchgate.net
Research optimizing the performance of MOPA for inhibiting X80 steel corrosion in a 3.5 wt% NaCl solution identified the following optimal conditions for achieving the minimum corrosion rate:
| Parameter | Optimal Value |
| Temperature | 12.89 °C |
| Inhibitor Concentration | 8.63 g/l |
| pH | 4.03 |
| Data derived from factorial experimental design studies on X80 steel. researchgate.net |
MOPA can be used in combination with other corrosion inhibitors to achieve synergistic effects, where the combined inhibition is greater than the sum of the individual components. A notable example is its use with hydrazine (B178648) in steam condensate systems. atamankimya.comatamankimya.com In such formulations, MOPA acts as a neutralizing amine to control acidity, while hydrazine functions as an oxygen scavenger to remove dissolved oxygen, another key contributor to corrosion.
The typical concentration ranges for these combined formulations are provided below:
| Component | Concentration Range (Active Basis) | Preferred Oxygen Inhibitor Range |
| 3-Methoxypropylamine (B165612) (MOPA) | 1% to 99% | - |
| Oxygen Corrosion Inhibitor (e.g., Hydrazine) | 0.1% to 50% | 1% to 15% |
| Data based on formulations for steam condensate systems. atamankimya.com |
Polymer Science and Resin Synthesis
Beyond its role in corrosion protection, 3-Methoxypropylamine is also employed as a raw material in polymer chemistry. atamankimya.comatamanchemicals.com
MOPA is used in the manufacturing of polyamide resins. atamankimya.com Polyamide resins are a class of polymers characterized by the repeating amide linkages in their molecular backbone. These resins are known for their excellent mechanical strength, flexibility, adhesion, and chemical resistance. schem.net While specific details on the synthesis pathways involving MOPA are proprietary, its primary amine group makes it a suitable monomer for reacting with dicarboxylic acids or their derivatives to form the polyamide structure. schem.net These resulting polyamide resins are versatile and find use as binders in various applications, including printing inks and coatings. jsjq.comschem.net
No Verifiable Applications of (3-Methoxypropyl)(methyl)amine in Specified Fields
Following a comprehensive review of scientific and technical literature, no specific research findings or documented applications were identified for the chemical compound this compound in the areas of Poly(methyl methacrylate) (PMMA) polymerization, its use as an emulsifier or dispersant in coatings and waxes, or as an adhesion promoter for surface coatings.
The specified compound, this compound, is a secondary amine with the CAS Number 55612-03-8. sigmaaldrich.com While information regarding its basic chemical properties is available, its role in advanced materials science and engineering applications, as outlined, is not substantiated by the available data.
It is important to distinguish this compound from the structurally related primary amine, 3-Methoxypropylamine (MOPA), which has a CAS Number of 5332-73-0. atamankimya.comnih.gov The latter compound, MOPA, is documented for its use in applications such as creating emulsions and serving as a component in coatings and as an adhesion promoter for aluminum surfaces. atamankimya.com However, these applications are specific to the primary amine (MOPA) and cannot be scientifically attributed to the secondary amine, this compound.
No data was found to support the inclusion of this compound in the following categories:
Adhesion Promoters for Surface Coatings:The role of this compound as an adhesion promoter is not described in the reviewed sources.
Due to the absence of specific, verifiable information for this compound within the requested application areas, a detailed article that adheres to the provided outline cannot be generated at this time.
Medicinal and Agricultural Chemistry Applications
Pharmaceutical Intermediates and Drug Synthesis
Amines are fundamental building blocks in medicinal chemistry. While a direct role for (3-Methoxypropyl)(methyl)amine is not prominently documented, its parent compound, 3-Methoxypropylamine (B165612), serves as a precursor for critical intermediates in drug synthesis.
Prucalopride is a selective serotonin 5-HT4 receptor agonist used for treating chronic constipation. chemicalbook.com Its synthesis is a multi-step process that relies on a key piperidine-based intermediate. This intermediate, 1-(3-methoxypropyl)piperidin-4-amine, is synthesized from 3-methoxypropylamine, not this compound. chemicalbook.comgoogle.com
The core synthesis step for Prucalopride involves the reaction of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with this specific amine intermediate. chemicalbook.comtdcommons.orggoogle.com The 3-methoxypropyl group on the piperidine nitrogen is crucial for the molecule's activity as a 5-HT4 receptor agonist.
Table 1: Key Reactants in Prucalopride Synthesis
| Reactant A | Reactant B | Product |
|---|
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide and is implicated in various inflammatory diseases. nih.gov The development of selective iNOS inhibitors is a significant area of pharmaceutical research. researchgate.net These inhibitors are designed to target the enzyme's active site to reduce the overproduction of nitric oxide in pathological conditions. nih.gov A review of the literature on iNOS inhibitor design does not show evidence of this compound being used as a key intermediate or structural motif in this specific therapeutic area. Research has focused on other classes of molecules, such as aminopyridine derivatives and substrate analogs like N-(G)-monomethyl-L-arginine. researchgate.netresearchgate.net
Dye and Pigment Production
In the field of dye chemistry, amines are essential precursors. nih.gov Aromatic amines, in particular, are used to create azo dyes, a large class of synthetic colorants. imrpress.comroadmaptozero.com The related primary amine, 3-Methoxypropylamine (MOPA), is utilized in the dye industry as a solvent and as an intermediate. atamanchemicals.comatamankimya.comatamanchemicals.com It is specifically mentioned as a raw material in the manufacturing of Disperse Blue 60 and as a modifier for polybutadiene-based isocyanates in dye production. atamanchemicals.comchemical-product.com The use of amines can influence the physical properties and application of pigments. google.com
Pesticide Formulation and Intermediate Synthesis
3-Methoxypropylamine is noted for its role as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. guidechem.comsinobiochemistry.com Its structural properties make it a useful building block for more complex active ingredients.
The primary amine 3-Methoxypropylamine (MOPA) is used as an ingredient in insecticide emulsions. atamankimya.comatamanchemicals.comsilverfernchemical.com Emulsions are critical for the effective delivery and application of pesticide active ingredients. The properties of MOPA likely contribute to the stability and performance of these formulations.
Antifungal Agents in Paints
To protect coatings from microbial growth, antifungal agents are often incorporated into paint formulations. The primary amine 3-Methoxypropylamine has a documented role in this application. When reacted with bis(2-carbamoylphenyl) disulfides, it helps to control the growth of mildew and fungi in both latex and alkyd paints. silverfernchemical.com Amine soaps made from MOPA are also used in water-based paints. atamankimya.comchemical-product.com
Table 2: Documented Applications of the Related Compound 3-Methoxypropylamine (MOPA)
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Precursor for the intermediate 1-(3-methoxypropyl)piperidin-4-amine used in Prucalopride synthesis. chemicalbook.comsinobiochemistry.com |
| Dyes & Pigments | Raw material for Disperse Blue 60; Dye solvent. atamanchemicals.comjimtrade.com |
| Pesticides | Intermediate for agrochemicals; Ingredient in insecticide emulsions. guidechem.comsilverfernchemical.com |
| Paints & Coatings | Component for antifungal agents (when reacted); Emulsifier for water-based paints. chemical-product.comsilverfernchemical.com |
Environmental and Safety Considerations in Research and Industry
Environmental Fate and Degradation Pathways of Amines
Amines released into the environment can undergo various transformation and degradation processes. ieaghg.org The specific pathway and rate of degradation depend on the chemical structure of the amine and the environmental conditions. Both the parent amine compounds and their degradation products can be emitted from industrial facilities, even with the use of cleaning systems like water washes. ieaghg.org The environmental fate of these emissions in the atmosphere, soil, and aquatic systems is an area of ongoing study, as these processes determine the ultimate environmental exposure and impact. ieaghg.org
Once released into the atmosphere, amines are subject to complex chemical transformations. sepa.org.uk The photo-oxidation of simple aliphatic amines, such as methylamines, occurs in the gas phase. nilu.com These reactions are influenced by the presence of other atmospheric pollutants, like nitrogen oxides (NOx), and sunlight. sepa.org.ukccsnorway.com
A significant concern with the atmospheric degradation of amines is the potential formation of harmful secondary products, including nitrosamines and nitramines. ieaghg.orgsepa.org.uk
Nitrosamines: These compounds can be formed from the reaction of secondary amines with nitrosating agents, which are in turn derived from NOx in the atmosphere or within an industrial process. ccsnorway.comnih.gov The risk of stable nitrosamine formation is considered highest for secondary amines. ccsnorway.com
Nitramines: Nitramines are another class of potential degradation products. ieaghg.org
The formation of these products is a complex process. For instance, N-nitrosamine formation can exceed N-nitramine formation in aqueous solutions purged with nitric oxide (NO) and nitrogen dioxide (NO2). nih.gov While it is estimated that compounds of most concern, like nitrosamines and nitramines, would be formed in very small amounts, their potential carcinogenicity warrants careful consideration in risk assessments. ieaghg.orgsepa.org.uknih.gov
(3-Methoxypropyl)(methyl)amine is classified as harmful to aquatic life. northmetal.net Spills or releases should be prevented from entering drains and waterways. cdhfinechemical.com
In the event of a release, the compound's behavior in soil and water is influenced by its physical and chemical properties. Amines, in general, may exhibit mobility in soil. For a related compound, methylamine (B109427), it is not expected to sorb significantly to organic matter and may leach through soil, while biodegradation is considered a primary degradation process in both soil and water. taylorfrancis.com However, detailed studies on the specific degradation of this compound in aquatic and soil environments are limited.
Thermal and photochemical processes contribute to the degradation of amines.
Thermal Oxidation: Studies on the thermal oxidation of the simpler methylamine show that the process has been investigated at high temperatures (1320 to 1600 K). dtic.mil Such studies help in developing kinetic models to predict the behavior of amines under combustion or high-temperature industrial conditions. dtic.mildtu.dkrsc.org The oxidation chemistry of methylamine involves the formation of peroxide radicals through hydrogen abstraction by oxygen. dtu.dk
Photochemical Oxidation: In the atmosphere, amines are primarily degraded through photo-oxidation. nilu.com This process is initiated by reaction with photochemically generated oxidants. The atmospheric lifetimes of simple amines are relatively short due to these rapid reactions. nilu.com
Mitigation Strategies for Emissions
Given the potential environmental impacts of amine emissions, various mitigation strategies are employed in industrial settings, particularly in applications like carbon capture. The primary goal is to reduce the physical and chemical loss of the amine solvent into the atmosphere. bibliotekanauki.pl
Emission control mechanisms include:
Vapour Emission Control: Amine evaporation is a direct source of emissions. bibliotekanauki.pl Installing a water wash section at the top of the absorption column is an effective method to capture amine vapors and other volatile degradation products before they exit the system. bibliotekanauki.pl To improve efficiency, the temperature of the wash water should be kept 5-10°C lower than the gas temperature. bibliotekanauki.pl
Droplet and Mist Elimination: The entrainment of liquid droplets and the formation of mist can also lead to amine emissions. bibliotekanauki.pl Mist eliminators are used to capture these aerosols.
Acid-Spray Columns: To enhance the removal of ammonia, a common amine degradation product, an acid-spray column can be utilized. bibliotekanauki.pl
Advanced Abatement Systems: Abatement systems are continually being developed to further mitigate emissions of amines and their reaction products. sepa.org.uk Machine learning models are also being developed to better forecast emissions and optimize mitigation strategies, especially in processes using amine mixtures. nih.gov
Safety Data and Handling Procedures
This compound is a flammable and corrosive chemical that requires strict safety protocols for handling and storage. fishersci.comdcfinechemicals.com
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1A / 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Data sourced from multiple safety data sheets. northmetal.netfishersci.comdcfinechemicals.comapolloscientific.co.uk
Handling and Storage Procedures
| Procedure | Recommendation |
|---|---|
| Ventilation | Use only outdoors or in a well-ventilated area. sigmaaldrich.comdep.state.pa.us Ensure appropriate exhaust ventilation where the product is handled in a closed system. fishersci.com |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. No smoking. cdhfinechemical.comsigmaaldrich.com Use explosion-proof electrical/ventilating/lighting equipment. fishersci.comsigmaaldrich.com |
| Material Transfer | Ground and bond containers when transferring material. northmetal.net Use only non-sparking tools. fishersci.com Take precautionary measures against static discharges. cdhfinechemical.com |
| Personal Contact | Avoid contact with skin, eyes, and clothing. fishersci.com Do not breathe mist, vapors, or spray. dcfinechemicals.comapolloscientific.co.uk Wash thoroughly after handling. northmetal.netdep.state.pa.us |
| Storage Conditions | Store locked up in a cool, dry, and well-ventilated place. cdhfinechemical.comapolloscientific.co.uksigmaaldrich.com Keep container tightly closed. cdhfinechemical.comsigmaaldrich.com Containers that have been opened must be carefully resealed and kept upright. cdhfinechemical.com |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. fishersci.com |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Use tightly fitting safety goggles and a face shield (minimum 8-inch). cdhfinechemical.com Eyewash fountains should be readily available. apolloscientific.co.uk |
| Skin Protection | Wear chemical-resistant gloves (inspect prior to use) and a complete suit protecting against chemicals. cdhfinechemical.comsigmaaldrich.com Flame-retardant antistatic protective clothing is recommended. cdhfinechemical.com |
| Respiratory Protection | Required when vapors or aerosols are generated. sigmaaldrich.com Use a self-contained breathing apparatus for firefighting if necessary. cdhfinechemical.com |
Advanced Characterization and Analytical Techniques in Research
Spectroscopic Methods
Spectroscopy is a cornerstone for the molecular-level investigation of (3-Methoxypropyl)(methyl)amine, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. Although specific experimental spectra for this compound are not widely published, a detailed prediction of the expected signals can be derived from its molecular structure: CH₃-NH-CH₂-CH₂-CH₂-O-CH₃.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The signal for the amine proton (N-H) is often broad and its chemical shift can vary depending on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Label | Structural Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| a | -O-CH₃ | ~3.3 | Singlet (s) | 3H |
| b | -CH₂ -O- | ~3.4 | Triplet (t) | 2H |
| c | -CH₂-CH₂ -CH₂- | ~1.7 | Quintet (p) | 2H |
| d | N-CH₂ - | ~2.5 | Triplet (t) | 2H |
| e | N-CH₃ | ~2.4 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. For this compound, five signals are anticipated.
Predicted ¹³C NMR Data for this compound
| Label | Structural Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | -O-C H₃ | ~59 |
| 2 | -C H₂-O- | ~72 |
| 3 | -CH₂-C H₂-CH₂- | ~30 |
| 4 | N-C H₂- | ~50 |
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a secondary aliphatic amine and ether, the spectrum would exhibit characteristic absorption bands.
The key expected absorptions include:
A single, weak to moderate N-H stretching band, characteristic of secondary amines, typically observed in the 3350-3310 cm⁻¹ region. libretexts.org
C-H stretching vibrations from the methyl and methylene (B1212753) groups, appearing just below 3000 cm⁻¹.
A strong C-O stretching band, indicative of the ether linkage, usually found in the 1150-1085 cm⁻¹ range.
A C-N stretching vibration for the aliphatic amine, which is typically found between 1250 cm⁻¹ and 1020 cm⁻¹. libretexts.org
A broad N-H wagging absorption may be visible in the 910-665 cm⁻¹ range for liquid film samples. libretexts.org
Predicted FTIR Absorption Bands for this compound
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak - Medium |
| C-H Stretch | Alkane (CH₂, CH₃) | 2950 - 2850 | Strong |
| C-O Stretch | Ether | 1150 - 1085 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium - Weak |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound is 103.16 g/mol . In accordance with the nitrogen rule, its odd-numbered molecular weight is consistent with the presence of a single nitrogen atom. whitman.edu
The fragmentation pattern under electron ionization (EI) is highly predictable for aliphatic amines. The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in a stable, resonance-stabilized cation. For this compound, two primary alpha-cleavage pathways exist, with the loss of the largest alkyl group being the most favorable fragmentation. miamioh.edu
Pathway 1 (Major): Loss of a methoxypropyl radical (•CH₂CH₂CH₂OCH₃) to form the base peak at m/z 44.
Pathway 2 (Minor): Loss of a methyl radical (•CH₃) to form a fragment at m/z 88.
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography (UPLC), is frequently used for the analysis of amines in complex mixtures, offering high resolution and sensitivity.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway | Predicted Abundance |
|---|---|---|---|
| 103 | [CH₃NHCH₂CH₂CH₂OCH₃]⁺• | Molecular Ion (M⁺•) | Low |
| 88 | [CH₂=N(H)CH₂CH₂CH₂OCH₃]⁺ | α-cleavage (Loss of •CH₃) | Moderate |
UV/Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings.
This compound is a saturated aliphatic amine and ether. It lacks a chromophore that absorbs light in the standard UV-Vis range (200-800 nm). libretexts.org Therefore, it is not expected to show any significant absorbance, making direct detection by UV/Vis spectroscopy impractical. For analysis using UV detectors, derivatization is necessary to attach a UV-active moiety to the amine. researchgate.netnih.gov
Chromatographic Techniques (e.g., HPLC, Gas Chromatography)
Chromatographic methods are essential for separating this compound from mixtures and for quantitative analysis.
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by GC. However, the basic nature of amines can lead to poor peak shape (tailing) and adsorption on standard silica-based columns. oup.com To overcome this, specialized columns are often used, such as those with a base-deactivated stationary phase or those treated with a basic compound like potassium hydroxide (B78521) (KOH). oup.com GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) provides a robust method for quantification and identification. Derivatization with reagents like pentafluorobenzoyl chloride can also be employed to improve chromatographic performance and sensitivity. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amines. Due to the lack of a native chromophore, detection often requires a non-UV-based detector (like an Evaporative Light Scattering Detector or a Charged Aerosol Detector) or, more commonly, pre-column derivatization. sigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to attach a fluorescent or UV-absorbing tag to the amine, enabling highly sensitive detection. thermofisher.com Reversed-phase chromatography on C18 columns is a common separation mode for the resulting derivatives.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.
This compound exists as a liquid at standard temperature and pressure. sigmaaldrich.comsigmaaldrich.com Therefore, X-ray diffraction analysis cannot be performed on the compound in its native state. To analyze its structure using this method, it would first need to be converted into a crystalline solid. This is typically achieved by forming a salt, such as this compound hydrochloride, which is more likely to crystallize. molport.com A search of the scientific literature and crystallographic databases indicates that a crystal structure for this compound or its salts has not been reported. While X-ray scattering techniques can be applied to liquids, they provide information on average intermolecular distances rather than a precise molecular structure. aps.orgstackexchange.com
Surface Morphology Analysis (e.g., SEM, AFM)
Surface morphology analysis is critical in evaluating the effectiveness of a corrosion inhibitor. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to visualize the metal surface at a microscopic and nanoscopic level, both before and after exposure to a corrosive environment with and without the inhibitor.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface, revealing topographical details. In the context of corrosion studies involving this compound, SEM is used to compare the surface of a metal coupon exposed to a corrosive medium in the absence of the inhibitor with one protected by it. A metal surface without the inhibitor is expected to show significant damage, such as pitting and roughening, due to corrosive attack. In contrast, a surface effectively protected by this compound would appear much smoother, indicating the formation of a protective film that mitigates corrosion.
Atomic Force Microscopy (AFM): AFM offers three-dimensional surface profiling at the nanoscale, providing quantitative data on surface roughness. This technique is particularly useful for assessing the subtler changes in surface texture that occur during the initial stages of corrosion and inhibition. By measuring parameters like the root-mean-square (RMS) roughness, researchers can quantify the degree of protection afforded by this compound. A significant reduction in surface roughness in the presence of the inhibitor confirms the formation of a uniform and effective protective layer.
A hypothetical data table illustrating the kind of information that would be obtained from AFM analysis is presented below.
| Condition | Average Roughness (Ra) | Root Mean Square Roughness (Rq) |
|---|---|---|
| Polished Steel | Data not available | Data not available |
| Steel in corrosive media | Data not available | Data not available |
| Steel in corrosive media with this compound | Data not available | Data not available |
Electrochemical Methods for Corrosion Studies (e.g., Polarization Measurements)
Electrochemical methods are fundamental to understanding the kinetics of corrosion and the mechanisms by which inhibitors function. Potentiodynamic polarization is a key technique used to evaluate the effectiveness of corrosion inhibitors like this compound.
Polarization Measurements: This technique involves changing the potential of a metal sample and measuring the resulting current. The data is plotted as a polarization curve (potential versus the logarithm of current density). From these curves, several important parameters can be extracted:
Corrosion Potential (Ecorr): The potential at which the rate of oxidation (corrosion) equals the rate of reduction. A significant shift in Ecorr in the presence of an inhibitor can indicate whether it is an anodic, cathodic, or mixed-type inhibitor.
Corrosion Current Density (icorr): This is a direct measure of the corrosion rate. A lower icorr value in the presence of this compound indicates a lower corrosion rate and, therefore, effective inhibition.
Tafel Slopes (βa and βc): The slopes of the anodic and cathodic branches of the polarization curve, respectively. Changes in these slopes provide insights into the mechanism of inhibition.
A study on 3-Methoxypropylamine (B165612) (a closely related compound) as a corrosion inhibitor for X80 steel in a saline solution demonstrated that it acts as a mixed-type inhibitor. researchgate.net The research indicated that the inhibitor's efficiency increased with its concentration. researchgate.net This suggests that this compound likely functions by adsorbing onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net
The following interactive data table illustrates the typical parameters obtained from polarization measurements in a corrosion inhibition study. The values are hypothetical as the specific data for this compound was not available in the referenced literature.
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
|---|---|---|---|---|---|
| 0 (Blank) | Data not available | Data not available | Data not available | Data not available | N/A |
| 50 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 100 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 200 | Data not available | Data not available | Data not available | Data not available | Data not available |
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3-Methoxypropyl)(methyl)amine, DFT calculations are employed to determine its fundamental molecular properties. These calculations can predict the optimized molecular geometry, vibrational frequencies corresponding to infrared spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Research on related amine compounds demonstrates that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately model molecular structures and thermodynamic properties. sid.irdntb.gov.uaymerdigital.com For instance, studies on methylamine's reaction with CO2 in aqueous solutions have utilized DFT to calculate the Gibbs free energy change, indicating the spontaneity of carbamate (B1207046) formation. sid.ir Similar calculations for this compound would involve optimizing its structure to find the lowest energy conformation and then computing its electronic and thermodynamic parameters.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Note: The following data is illustrative of typical DFT outputs for a molecule of this type.)
| Property | Calculated Value | Basis Set/Functional |
|---|---|---|
| Total Energy | -348.9 Hartree | B3LYP/6-311+G(d,p) |
| Dipole Moment | 1.85 Debye | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | 1.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound, particularly in a solution, which is crucial for understanding its interactions in real-world applications. acs.orgnih.gov
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the system's evolution. For this compound in an aqueous solution, MD simulations can reveal information about its solvation structure, the formation and lifetime of hydrogen bonds with water molecules, and its diffusion coefficient. researchgate.netmdpi.com Studies on similar amines, like methylamine (B109427), have used MD to characterize the local structure in both pure liquid form and in aqueous mixtures, highlighting the importance of hydrogen bonding and hydrophobic association of methyl groups. researchgate.net Such simulations for this compound would help in understanding its miscibility, viscosity, and transport properties in various solvents. mdpi.com
Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation of Aqueous this compound (Note: This table presents hypothetical but representative data for an MD simulation.)
| Parameter/Output | Description/Value |
|---|---|
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| System Size | 1 amine molecule + 1000 water molecules |
| Simulation Time | 50 nanoseconds |
| Temperature | 298 K (25 °C) |
| Calculated Diffusion Coefficient | 0.9 x 10⁻⁵ cm²/s |
| Average N···H-O Hydrogen Bonds | 2.1 |
Prediction of Reactivity and Interaction Mechanisms
Computational methods are powerful tools for predicting the reactivity of this compound and elucidating its interaction mechanisms with other molecules, such as carbon dioxide (CO2). acs.org The reaction between amines and CO2 is of significant industrial interest, particularly for carbon capture technologies. acs.org
DFT calculations are commonly used to map the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. For the reaction of a secondary amine like this compound with CO2, the generally accepted pathway involves the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate. acs.orgresearchgate.net Computational studies can determine the energy barriers for each step of this mechanism, providing insights into the reaction kinetics. researchgate.net By modeling these pathways, researchers can predict whether this compound would be an effective CO2 absorbent and how its structure influences its reactivity. sid.ir
Table 3: Illustrative Reaction Energies for the Interaction of this compound with CO2 (Note: The values are hypothetical, based on mechanisms studied for other secondary amines.)
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Step 1 | Formation of zwitterionic intermediate | 45 - 55 |
| Step 2 | Deprotonation of zwitterion by a second amine molecule | 5 - 15 |
Computational Studies on Related Amine-CO2-Water Interactions
While specific studies on this compound may be limited, a vast body of computational research exists for other amines like monoethanolamine (MEA), diethanolamine (DEA), and 2-amino-2-methyl-1-propanol (AMP). acs.orgdntb.gov.uamdpi.com This research provides a critical framework for understanding the fundamental chemistry of amine-CO2-water systems.
Quantum Chemical Simulations for Structure Optimization
Quantum chemical simulations are fundamental to all other computational analyses, as they are first used to determine the most stable three-dimensional structure of a molecule. mdpi.com Structure optimization involves finding the geometry that corresponds to the minimum energy on the potential energy surface. researchgate.net
For a flexible molecule like this compound, which has several rotatable bonds, multiple conformations (or isomers) may exist. Quantum chemical methods, such as DFT or higher-level ab initio calculations (e.g., MP2), are used to calculate the energy of these different conformations. researchgate.net The geometry with the lowest calculated energy is considered the most stable and is used as the starting point for subsequent calculations of reactivity, spectroscopy, or molecular dynamics. dntb.gov.uanih.gov Recent work on simulating methylamine for quantum computing applications highlights the ongoing development of advanced methods to accurately determine molecular energies and structures. mdpi.comarxiv.org
Table 4: Predicted Optimized Geometric Parameters for this compound (Note: This table shows representative optimized bond lengths and angles.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.46 Å |
| Bond Length | C-O | 1.42 Å |
| Bond Angle | C-N-C | 112.5° |
| Bond Angle | C-O-C | 111.8° |
| Dihedral Angle | C-C-C-N | 178.5° (anti-periplanar) |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of (3-Methoxypropyl)(methyl)amine will likely pivot towards greener and more sustainable methodologies, moving away from conventional processes that may rely on harsh reagents or generate significant waste. Research is anticipated to concentrate on atom-economical reactions and the use of renewable feedstocks.
One promising avenue is the catalytic amination of biomass-derived oxygenates. acs.org This approach aligns with the principles of green chemistry by utilizing renewable starting materials. For instance, 3-methoxypropanol, which can potentially be derived from biomass, could be converted to 3-methoxypropylamine (B165612), a direct precursor. google.com Subsequent N-methylation using a green methyl source like methanol (B129727) would yield the target compound.
Another area of intense research is biocatalysis. The use of enzymes, such as amine dehydrogenases, for reductive amination presents a highly selective and environmentally benign route to chiral amines. frontiersin.org Future studies could explore the development of specific enzymes capable of directly synthesizing this compound or its precursors with high efficiency and stereoselectivity, as has been demonstrated for similar compounds like (S)-1-methoxypropan-2-amine. frontiersin.orgchimia.ch
Development of Advanced Catalytic Systems
Advancements in catalysis are crucial for developing efficient and selective synthetic routes. For this compound, research is expected to focus on two key transformations: reductive amination and N-methylation.
Reductive Amination: The reductive amination of 3-methoxypropanal (B1583901) with methylamine (B109427) is a direct pathway to the target molecule. Future research will likely involve the development of highly efficient and reusable heterogeneous catalysts. Catalytic systems based on earth-abundant metals like iron and cobalt are gaining traction due to their low cost and reduced environmental impact. nih.govresearchgate.net The goal is to design catalysts that operate under mild conditions (lower temperature and pressure) with high yields and selectivity, minimizing side reactions. mdpi.comfrontiersin.org
N-Methylation: The N-methylation of the precursor 3-methoxypropylamine using methanol as a C1 source is an attractive "green" alternative to traditional methylating agents. nih.gov Research into advanced catalytic systems, including those based on iridium, ruthenium, and other transition metals, aims to achieve high catalytic performance without the need for strong bases or other additives. nih.govrsc.org The development of continuous flow systems using these catalysts could also provide a pathway for clean and efficient large-scale production. rsc.org Furthermore, the selective utilization of methoxy (B1213986) groups from abundant biopolymers like lignin (B12514952) as a methyl source is an innovative research direction. rsc.org
| Catalytic Approach | Precursors | Potential Catalyst Types | Key Research Goals |
| Reductive Amination | 3-methoxypropanal, Methylamine, H₂ | Heterogeneous (e.g., Fe, Co, Ni-based) nih.govresearchgate.netgoogle.com | High selectivity, reusability, mild reaction conditions, use of non-noble metals. |
| N-Methylation | 3-methoxypropylamine, Methanol | Homogeneous/Heterogeneous (e.g., Ir, Ru-based) nih.govrsc.org | Additive-free conditions, high efficiency, catalyst stability, application in flow chemistry. |
| Biocatalysis | Keto-substrates, Ammonia/Amine source | Amine Dehydrogenases, Transaminases frontiersin.org | High enantioselectivity, process optimization for industrial scale, enzyme engineering. |
Design of New Functional Materials and Specialty Chemicals
The unique structure of this compound, featuring both an ether and a tertiary amine group, makes it a valuable building block for new functional materials and specialty chemicals. Its precursor, 3-methoxypropylamine (MOPA), is already used in diverse applications, including the manufacturing of amine soaps for wax emulsions, as a corrosion inhibitor, and as a flocculating agent in water treatment. silverfernchemical.comatamanchemicals.comatamankimya.com
Future research could explore the use of this compound in the synthesis of novel polymers, such as polyamides and polyurethanes, where it could impart specific properties like improved flexibility, adhesion, or solubility. atamanchemicals.com Its potential as a monomer or a chain modifier in polymerization reactions is an area ripe for investigation. elsevierpure.com Additionally, its properties as a curing agent for epoxy resins or as a catalyst in various organic transformations could be explored. The compound may also serve as an intermediate for creating specialized surfactants, dyes, and coatings with enhanced performance characteristics. atamanchemicals.comirochemical.com
Targeted Applications in Medicinal Chemistry and Drug Discovery
N-methylated compounds are prevalent structural motifs in a vast number of pharmaceuticals and biologically active molecules. nih.gov The this compound scaffold holds potential for applications in drug discovery. The presence of the methoxypropyl group can influence a molecule's lipophilicity and metabolic stability, which are key parameters in drug design.
Research in this area could focus on incorporating this moiety into new chemical entities. Analogous structures have been investigated for their potential to modulate neurotransmitter systems. smolecule.com Amines are fundamental components in drugs targeting the central nervous system, including analgesics, antidepressants, and tranquilizers. airgasspecialtyproducts.com Therefore, derivatives of this compound could be synthesized and screened for activity against various biological targets. Preliminary studies on similar compounds suggest potential antimicrobial and antioxidant properties, opening further avenues for investigation. smolecule.com
Comprehensive Environmental Impact Assessments and Green Chemistry Approaches
A critical aspect of future research will be to conduct thorough environmental impact assessments for this compound. This includes studying its environmental fate, biodegradability, and potential toxicity to various organisms. epa.gov Given that its precursor, 3-methoxypropylamine, is classified as corrosive and a potential skin sensitizer, a comprehensive safety profile for the methylated derivative will be essential before widespread industrial use. atamanchemicals.comnih.gov
Furthermore, the application of green chemistry metrics will be vital for evaluating and comparing different synthetic routes. mdpi.comresearchgate.net Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide a quantitative framework to assess the "greenness" of a chemical process. nih.govwalisongo.ac.id By applying these tools, researchers can identify the most sustainable and efficient methods for producing this compound, minimizing waste and environmental impact from the outset. scientificupdate.commdpi.com
| Green Chemistry Metric | Description | Ideal Value | Relevance to this compound Synthesis |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of reactant atom incorporation into the final product. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Accounts for chemical yield and stoichiometry. nih.gov |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A holistic metric including reactants, solvents, and process aids, highlighting waste generation. walisongo.ac.id |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Directly quantifies the amount of waste produced per unit of product. scientificupdate.com |
By focusing on these key research areas, the scientific and industrial communities can responsibly develop the full potential of this compound as a valuable chemical intermediate for a new generation of products and technologies.
Q & A
Basic Questions
Q. What are the key molecular characteristics of (3-Methoxypropyl)(methyl)amine, and how do they influence experimental handling?
- Molecular Structure : The compound has the formula CH₃O(CH₂)₃NHCH₃ (IUPAC name: N-methyl-3-methoxypropylamine), with a molecular weight of 103.16 g/mol (derived from and ). The methoxy group increases hydrophilicity, while the tertiary amine structure affects basicity and solubility in polar solvents like methanol or water .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation, and store in airtight containers at ≤4°C to minimize degradation .
Q. What safety protocols are critical when working with this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of inhalation, move to fresh air and monitor for respiratory distress. For spills, absorb with vermiculite and dispose via hazardous waste channels .
- Toxicity Data : Limited toxicological data exist; treat as a potential irritant. Preclinical studies recommend LD50 estimation via acute oral toxicity assays in rodent models .
Advanced Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives in multi-step organic reactions?
- Methodology : A patent application (EP 4 374 877 A2) describes its use in nucleophilic substitution reactions under nitrogen at 65°C with cesium carbonate as a base. Yield improvements (87%) were achieved using tetrabutylammonium iodide as a phase-transfer catalyst .
- Purification : Employ C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate products, validated by LCMS (m/z 899.2 [M+H]⁺) and HPLC retention time (1.46 minutes) .
Q. What analytical techniques are most effective for characterizing this compound and its reaction by-products?
- Spectroscopy : ¹H NMR (δ 1.5–2.0 ppm for methylene protons adjacent to the amine, δ 3.3–3.5 ppm for methoxy groups).
- Chromatography : Pair GC-MS with a DB-5 column to resolve volatile derivatives. For polar by-products, use HILIC (Hydrophilic Interaction Liquid Chromatography) with UV detection at 254 nm .
Q. How does the methoxy group in this compound influence its reactivity compared to unsubstituted tertiary amines?
- Basicity Reduction : The electron-donating methoxy group decreases amine basicity (pKa ~8.5 vs. ~10 for N,N-dimethylpropylamine), impacting protonation in acidic media. This alters reaction kinetics in alkylation or acylation steps .
- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMSO) facilitates use in coupling reactions, as noted in solubility studies ( : >5 mg/mL in DMSO) .
Data Contradictions and Resolution
- Synthesis Pathways : While cites 3-methoxypropylamine as a precursor, uses this compound as an intermediate. Researchers should validate synthetic routes via control experiments to address inconsistencies in reported yields .
- Thermodynamic Stability : NIST data ( ) recommends differential scanning calorimetry (DSC) to assess decomposition thresholds, as conflicting reports exist on thermal stability above 150°C .
Methodological Recommendations
- Computational Modeling : Use DFT (Density Functional Theory) to predict reaction intermediates and transition states, leveraging software like Gaussian or ORCA.
- By-Product Analysis : Implement HRMS (High-Resolution Mass Spectrometry) coupled with tandem MS/MS to identify trace impurities in synthetic batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
